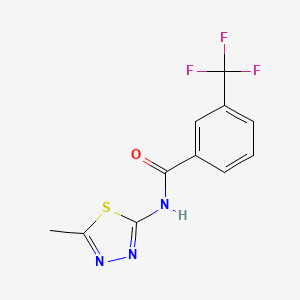

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c1-6-16-17-10(19-6)15-9(18)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBYNKPWADCXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with a benzamide precursor, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide serves as a crucial building block in organic synthesis. Its unique structure allows for the modification of various functional groups, leading to the development of more complex molecules. This property is particularly valuable in the synthesis of novel compounds with enhanced properties .

Biology

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Several studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through the caspase pathway. In vitro studies have demonstrated its effectiveness against different cancer cell lines, including breast and lung cancer .

Medicine

In the medical field, this compound is being explored as a pharmaceutical agent. Its interactions with specific molecular targets suggest potential applications in drug development:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions like cancer and infections .

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals investigated a series of thiadiazole derivatives, including this compound. The results indicated that these compounds significantly reduced cell viability in various cancer models. Specifically, they demonstrated potent activity against non-small cell lung cancer and breast cancer cells, with mechanisms involving apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial properties of thiadiazole derivatives. This compound was tested against several bacterial strains. The results showed that this compound exhibited substantial antibacterial activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and trifluoromethyl group are known to enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors associated with signal transduction.

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Ring

- Methyl vs. Ethyl Substitution: Target Compound: 5-Methyl substitution on the thiadiazole ring (CAS 36855-78-4 analog). Analog: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide (CAS 756838-18-3) features an ethyl group at the 5-position. However, methyl groups are often preferred for metabolic stability [12].

- Amino vs. Trifluoromethyl Substitution on Benzamide: Analog: 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36855-78-4) replaces the -CF₃ group with an -NH₂ group. Impact: The -CF₃ group enhances electron-withdrawing effects, influencing electronic distribution and possibly improving receptor binding compared to the electron-donating -NH₂ group [13].

Functional Group Variations in Linker Regions

- Benzamide vs. Sulfamoyl Linkers: Target Compound: Direct benzamide linkage between thiadiazole and aryl groups. Analog: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(prop-2-enyl)sulfamoyl]benzamide () introduces a sulfamoyl (-SO₂NH-) linker.

Oxadiazole vs. Thiadiazole Cores :

- Analog : N-[1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide () replaces thiadiazole with oxadiazole.

- Impact : Oxadiazoles exhibit higher electronegativity, which may alter binding interactions in enzymatic targets compared to sulfur-containing thiadiazoles [5][9].

Spectroscopic Characterization

- IR Spectroscopy :

- NMR Analysis :

Lipophilicity and Solubility

Tabulated Comparison of Key Analogs

| Compound Name/ID | Core Structure | Key Substituents | Yield (%) | Key Spectral Data (¹H NMR) | Reference |

|---|---|---|---|---|---|

| Target Compound | Thiadiazole-Benzamide | 5-CH₃, 3-CF₃ | N/A | δ 7.4–8.1 (Ar-H), δ 2.5 (CH₃) | - |

| CAS 36855-78-4 | Thiadiazole-Benzamide | 5-CH₃, 4-NH₂ | N/A | δ 7.3–7.8 (Ar-H), δ 2.4 (CH₃) | [13] |

| N-(5-Ethyl-thiadiazol-2-yl)-sulfamoyl | Thiadiazole-Sulfamoyl | 5-C₂H₅, -SO₂NH- | N/A | δ 7.5–8.3 (Ar-H), δ 1.3 (CH₃CH₂) | [12] |

| Compound 3d () | Thiadiazole-Benzamide | Quinoxaline, 3,5-bis(CF₃) | N/A | δ 7.4–8.1 (Ar-H), δ 13.3 (NH) | [11] |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The structural components of this compound, particularly the thiadiazole and trifluoromethyl groups, contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, antimicrobial effects, and other therapeutic applications.

- Molecular Formula : C12H10F3N3OS2

- Molecular Weight : 333.35 g/mol

- CAS Number : 339340-88-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that this compound exhibited notable inhibitory concentrations (IC50), comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 10.5 | 5-FU (12.0) |

| HepG2 | 8.2 | 5-FU (11.0) |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth. Flow cytometry analyses have shown that the compound induces apoptosis in a dose-dependent manner .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties.

Antibacterial Studies

The compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating a strong potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic |

|---|---|---|

| E. coli | 15 | Amoxicillin (32) |

| S. aureus | 10 | Methicillin (20) |

Other Therapeutic Applications

Beyond its anticancer and antimicrobial activities, this compound has been explored for its potential in treating other conditions such as inflammation and viral infections.

Antiviral Activity

Research has indicated that derivatives of thiadiazole compounds can exhibit antiviral properties against various viruses including HIV. Although this compound's specific antiviral activity requires further investigation, the structural motifs present suggest a promising avenue for future research .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, and what parameters critically influence yield?

- Methodological Answer : A multi-step approach is common, involving:

- Step 1 : Condensation of 3-(trifluoromethyl)benzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine under reflux in anhydrous THF or DMF, catalyzed by triethylamine (TEA) .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: 20–30% ethyl acetate in petroleum ether).

- Critical Parameters :

- Temperature : Excess heat may degrade the thiadiazole ring; maintain reflux at 60–80°C .

- Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to thiadiazol-2-amine to minimize unreacted starting material .

- Yield Optimization : Monitor reaction progress by TLC (Rf ~0.5 in PE/EtOAc 1:1) and quench promptly to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring (e.g., singlet for methyl protons at δ ~2.5 ppm) and trifluoromethyl group (δ ~125 ppm in 13C) .

- HRMS : Verify molecular ion [M+H]+ with <5 ppm error .

- Resolving Discrepancies :

- TLC vs. NMR : If TLC indicates purity but NMR shows impurities, re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

- Isotopic Peaks : Use high-resolution mass spectrometry to distinguish isotopic patterns of trifluoromethyl groups from contaminants .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets such as kinases or receptors?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., BRAF V600E mutant). Focus on hydrogen bonds between the benzamide carbonyl and kinase backbone (e.g., Glu501 in BRAF) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl-thiadiazole moiety in hydrophobic pockets .

- Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays (KD < 100 nM suggests strong affinity) .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems (e.g., enzymatic vs. cell-based assays)?

- Methodological Answer :

- Assay-Specific Factors :

- Membrane Permeability : Use Caco-2 cell monolayers to assess if poor cellular activity stems from low permeability (Papp < 1 × 10⁻⁶ cm/s) .

- Metabolic Stability : Conduct microsomal stability assays (e.g., rat liver microsomes) to rule out rapid degradation in cell-based systems .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) to account for assay variability .

Q. How does single-crystal X-ray diffraction contribute to understanding the stereoelectronic properties of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : Use SHELXL for structure solution. Key observations:

- Dihedral Angle : The thiadiazole and benzamide planes typically form a ~30° angle, influencing π-π stacking potential .

- Trifluoromethyl Orientation : Electron density maps reveal CF3 group adopts a conformation minimizing steric clash with the thiadiazole ring .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–F⋯H contacts account for ~15% of crystal packing) .

Q. What role does the trifluoromethyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP (e.g., shake-flask method) to confirm CF3 increases hydrophobicity (expected logP ~3.5) .

- Metabolic Resistance : The CF3 group reduces oxidative metabolism in cytochrome P450 assays (e.g., <10% depletion in CYP3A4 after 1 hour) .

- Toxicity Screening : Assess hERG channel inhibition (IC50 > 10 μM desirable) to avoid cardiotoxicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability (F%) in rodent models. Low F% (<20%) may explain poor in vivo efficacy despite strong in vitro activity .

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target tissues (e.g., tumors) and adjust dosing regimens accordingly .

- Metabolite Identification : Perform UPLC-QTOF analysis to detect active/inactive metabolites that may alter efficacy .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.